

Molecular weight and formula of 1-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-1-(3-Chlorophenyl)ethanol*

Cat. No.: B048549

[Get Quote](#)

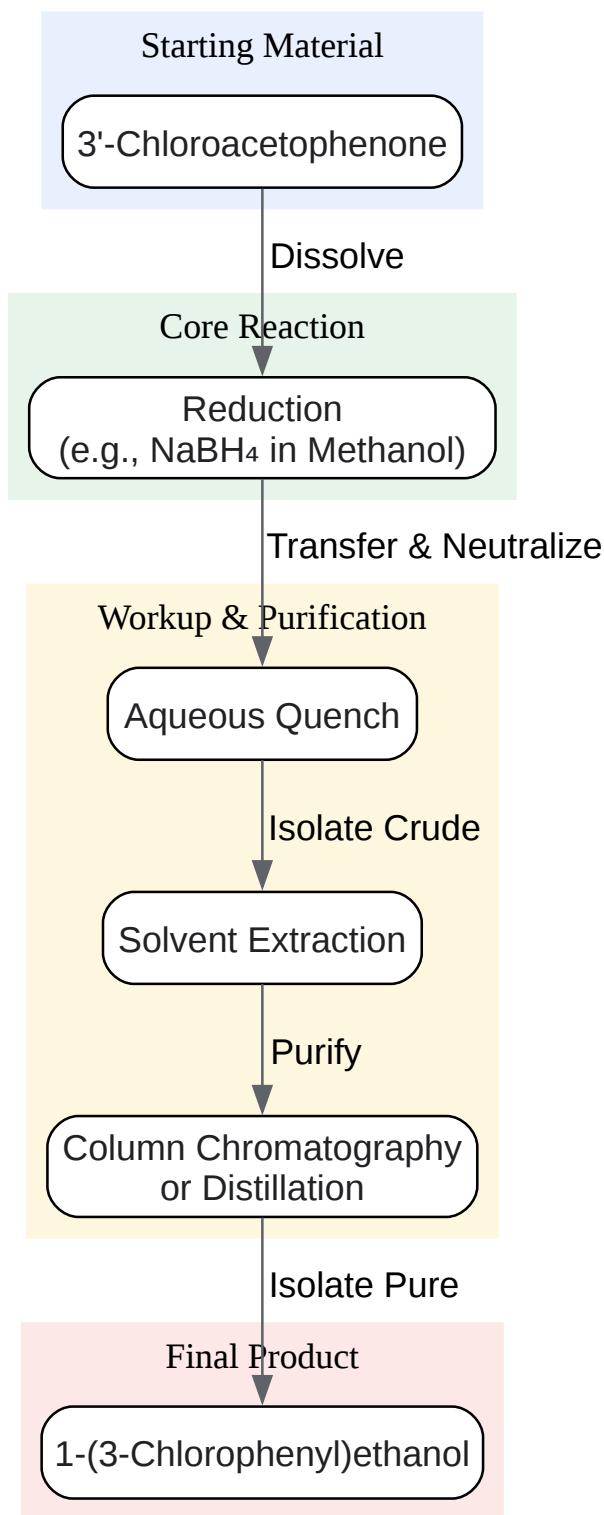
An In-Depth Technical Guide to 1-(3-Chlorophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

1-(3-Chlorophenyl)ethanol is a secondary aromatic alcohol that has garnered significant attention within the scientific community, particularly in the fields of synthetic organic chemistry and medicinal chemistry. As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-1-(3-chlorophenyl)ethanol, which serve as high-value chiral building blocks. The presence of a stereogenic center at the benzylic carbon, combined with a metabolically relevant 3-chlorophenyl moiety, makes this compound a versatile synthon for the asymmetric synthesis of complex, biologically active molecules.^[1] Its primary utility is as a key intermediate in the development of active pharmaceutical ingredients (APIs), where precise control of stereochemistry is paramount for achieving desired therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, analytical characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

1-(3-Chlorophenyl)ethanol is a colorless to pale yellow liquid at ambient temperature. The core chemical and physical characteristics are summarized below, providing essential data for experimental design and safety considerations.


Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ ClO	[2] [3] [4]
Molecular Weight	156.61 g/mol	[2] [3] [4]
CAS Number	6939-95-3	[2] [3]
Appearance	Clear colorless to pale yellow liquid	[4]
Density	1.173 - 1.191 g/mL at 25 °C	[4]
Boiling Point	83-85 °C @ 1.5 mmHg	[4]
Refractive Index (n ²⁰ /D)	~1.5445	[4]
Flash Point	>110 °C (>230 °F)	[4]
IUPAC Name	1-(3-chlorophenyl)ethanol	[5]
Synonyms	3-Chloro- α -methylbenzyl alcohol, 3-Chlorophenyl methyl carbinol	[3]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 1-(3-chlorophenyl)ethanol involves the reduction of the corresponding prochiral ketone, 3'-chloroacetophenone. This transformation can be achieved through various reductive methods, ranging from standard hydride reagents for racemic synthesis to sophisticated catalytic systems for enantioselective preparations.

General Synthetic Workflow

The logical flow for the synthesis begins with the commercially available starting material, 3'-chloroacetophenone, which is then reduced to the target secondary alcohol. Subsequent workup and purification yield the final product.

[Click to download full resolution via product page](#)

General workflow for the synthesis of 1-(3-Chlorophenyl)ethanol.

Experimental Protocol: Racemic Synthesis via Hydride Reduction

This protocol describes a standard, reliable method for producing racemic 1-(3-chlorophenyl)ethanol using sodium borohydride, a mild and selective reducing agent.[\[6\]](#)

Materials:

- 3'-Chloroacetophenone (1.0 eq)
- Sodium borohydride (NaBH_4) (1.5 eq)
- Methanol (MeOH)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone (1.0 eq) in methanol (approx. 0.2-0.4 M concentration).
- Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: The portion-wise addition at low temperature controls the exothermic reaction and prevents runaway hydrogen evolution.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
- Quenching: Once complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH_4 and neutralize the resulting sodium methoxide. Self-Validation: The cessation of gas evolution indicates the complete quenching of the hydride reagent.

- Solvent Removal & Extraction: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution (to remove residual acid), and brine (to remove excess water).
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude alcohol can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 1-(3-chlorophenyl)ethanol.

Asymmetric Synthesis Strategies

In drug development, obtaining a single enantiomer is often critical.^[7] This is achieved via asymmetric synthesis.

- Chemocatalysis: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source, is a powerful method for producing either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.).^[1] The choice of proline-derived catalyst dictates the stereochemical outcome.
- Biocatalysis: Whole-cell or isolated enzyme (e.g., carbonyl reductase) systems offer an environmentally benign route. Microorganisms such as *Saccharomyces cerevisiae* can reduce 3'-chloroacetophenone with high stereoselectivity, providing access to the chiral alcohol.^[8] This approach is highly valued in green chemistry for its mild reaction conditions and high selectivity.

Structural Elucidation and Characterization

The identity and purity of 1-(3-chlorophenyl)ethanol are confirmed using a suite of standard analytical techniques. Spectral data for the (S)-enantiomer serves as a reliable reference.^{[9][10]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (CDCl_3): The proton NMR spectrum is highly characteristic. A doublet around δ 1.49 ppm corresponds to the three methyl protons ($-\text{CH}_3$), coupled to the benzylic proton. The benzylic proton ($-\text{CHOH}$) appears as a quartet around δ 4.90 ppm. A broad singlet for the hydroxyl proton

(-OH) is typically observed, and the four aromatic protons appear as a multiplet in the δ 7.20-7.40 ppm region.[10]

- ^{13}C NMR (CDCl_3): The carbon spectrum shows the methyl carbon at approximately δ 25.2 ppm and the benzylic carbon bearing the hydroxyl group at δ 70.0 ppm. The aromatic carbons resonate between δ 124-148 ppm, with the carbon attached to the chlorine atom appearing around δ 134.4 ppm.[10]
- Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, broad absorption band in the region of 3300-3400 cm^{-1} is indicative of the O-H stretching vibration of the alcohol. The C-H stretching of the aromatic ring is observed just above 3000 cm^{-1} , while the aliphatic C-H stretch is just below. The C-Cl stretch typically appears in the fingerprint region, around 700-800 cm^{-1} .
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show the molecular ion peak (M^+) at m/z 156 and 158 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl .

Applications in Research and Drug Development

1-(3-Chlorophenyl)ethanol is not typically a therapeutic agent itself but rather a critical precursor that enables the precise construction of chiral APIs.[1]

- Chiral Building Block: Its primary application is as a versatile chiral synthon. The hydroxyl group can be easily converted into other functionalities or used as a directing group, while the stereocenter is incorporated into the final target molecule. This is crucial in medicinal chemistry for investigating structure-activity relationships (SAR), where the biological activity of two enantiomers can differ dramatically.[1]
- Synthesis of CNS-Active Agents: The 3-chlorophenyl motif is present in numerous centrally active compounds. Chiral alcohols like 1-(3-chlorophenyl)ethanol are valuable intermediates for synthesizing neuroprotective agents and other molecules targeting CNS disorders.[11]
- Precursor to Ligands and Catalysts: The enantiopure forms of the compound can be used to synthesize chiral ligands for asymmetric catalysis, further extending its utility in creating other enantiomerically pure molecules.

Safety and Handling

As with any laboratory chemical, proper handling of 1-(3-chlorophenyl)ethanol is essential. The following information is derived from available safety data sheets for the compound and its precursors.

[5]

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

This technical guide provides a foundational understanding of 1-(3-chlorophenyl)ethanol for professionals in research and development. Its well-defined properties, accessible synthetic routes, and importance as a chiral building block solidify its role as a valuable tool in the pursuit of novel chemical entities and therapeutics.

References

- **(R)-1-(3-Chlorophenyl)ethanol** | Chiral Building Block. Benchchem. URL: <https://www.benchchem.com/product/b1582347>
- 1-(3-Chlorophenyl)ethanol. SpectraBase. URL: <https://spectrabase.com/spectrum/Ft8G60v1Kt>
- Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β -Azidophenylethanols by *Candida antarctica*. Journal of the Brazilian Chemical Society, 24(9). URL: <https://www.scielo.br/j/jbchs/a/z7gqZ5Z8tY8y8Qz4x8yqYyv/>
- Qi, S.-B., et al. (2013). Supporting Information for: Asymmetric transfer hydrogenation of aromatic ketones with a chiral diamine-derived ligand. Organic & Biomolecular Chemistry, 11, 929-937. URL: <https://www.rsc.org/doi/10.1039/C3OB00001A>
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem. URL: <https://www.benchchem.com/appnote/a-comparative-guide-to-the-applications-of-1-4-chlorophenylethanol-in-drug-development>
- 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/3391-10-4_1HNMR.htm
- 1-(3-chlorophenyl)ethanol - 6939-95-3. ChemSynthesis. URL: <https://www.chemsynthesis.com/base/chemical-structure-6939-95-3.html>

- Swamy, T., et al. (2012). Synthesis of mono-chlorinated acetophenone. *Chemistry Letters*, 41(4), 432-434. URL: [https://patents.google](https://patents.google.com).
- Synthesis of 1-(4-Chlorophenyl)ethanol. Benchchem. URL: <https://www.benchchem.com/appnote/synthesis-of-1-4-chlorophenylethanol>
- Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. *Molecules*, 2020. URL: <https://www.mdpi.com/1420-3049/25/21/5176>
- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. The Royal Society of Chemistry. URL: <https://www.rsc.org>.
- 3'-Chloroacetophenone synthesis. ChemicalBook. URL: <https://www.chemicalbook.com/synthesis/99-02-5.htm>
- Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant *E. coli* whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. *AMB Express*, 11(1), 118. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375150/>
- 3'-Chloroacetophenone Chemical Properties, Uses, Production. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4667827.htm
- Chapter 45 — Asymmetric synthesis. University of Liverpool. URL: <https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/CHEM242,Stereochemistry/CHEM242-Chapter-45.pdf>
- API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol. Chemxpert Database. URL: <https://www.chemxpert.com/fsc/api-data-summary-report-of-1-3-chlorophenylethanol-6939-95-3>
- 1-(3-Chlorophenyl)ethanol, 97%. Fisher Scientific. URL: <https://www.fishersci.com/shop/products/1-3-chlorophenyl-ethanol-97/L0478306>
- **(R)-1-(3-Chlorophenyl)ethanol.** BLDpharm. URL: <https://www.bldpharm.com/products/120121-01-9.html>
- Optimizing Organic Synthesis with 3'-Chloroacetophenone: A Chemist's Perspective. LinkedIn. URL: <https://www.linkedin.com/pulse/optimizing-organic-synthesis-3-chloroacetophenone-chemists-perspective-wfrcf>
- Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(4-Chlorophenyl)ethanol. Benchchem. URL: <https://www.benchchem.com/appnote/application-notes-and-protocols-for-the-asymmetric-synthesis-of-chiral-1-4-chlorophenylethanol>
- **(R)-1-(3-Chlorophenyl)ethanol.** Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h1f1c7a27>
- 3'-Chloroacetophenone 98%. Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/288799>
- 3'-Chloroacetophenone. Chemsoc. URL: https://www.chemsrc.com/en/cas/99-02-5_1108259.html

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol [chemxpert.com]
- 4. 1-(3-Chlorophenyl)ethanol, 97% | Fisher Scientific [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsoc [chemsrc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Molecular weight and formula of 1-(3-Chlorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048549#molecular-weight-and-formula-of-1-3-chlorophenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com